Thermal Dehydration Activation Energy: Zinc Formate Dihydrate in the First-Row Transition Metal Formate Series
The apparent activation energy (Eₐ) for the thermal dehydration step of zinc formate dihydrate falls within the range of 21–30 kcal mol⁻¹, as determined across a systematic study of eight first-row transition metal formate dihydrates (Mg, Mn, Fe, Co, Ni, Cu, Zn, Cd). This value positions zinc formate dihydrate in the mid-range of the series, with frequency factors ranging from 10¹⁰ to 10¹² sec⁻¹ across all examined salts [1]. The Kissinger method applied to TG analysis data yielded three sharply endothermic peaks in the 300–650 K range for zinc formate dihydrate, confirming a two-stage decomposition process: dehydration of the coordination compound followed by decomposition of anhydrous zinc formate [2].
| Evidence Dimension | Dehydration activation energy |
|---|---|
| Target Compound Data | 21–30 kcal mol⁻¹ (value within range) |
| Comparator Or Baseline | Mg(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Cd(II) formate dihydrates: all 21–30 kcal mol⁻¹ |
| Quantified Difference | No significant differentiation; all first-row transition metal formate dihydrates exhibit comparable Eₐ values |
| Conditions | Isothermal and dynamic thermogravimetric analysis; activation energies calculated across the entire dihydrate series |
Why This Matters
The comparable activation energy across the series indicates that thermal processing conditions (e.g., calcination temperature profiles) are interchangeable for this class, reducing procurement switching costs when substituting within formate dihydrates.
- [1] Masuda, Y. Thermal decompositions of formates. Part IV. Thermal dehydrations of Mg(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) formate dihydrates. Thermochimica Acta, 1979, 34(2), 233-243. View Source
- [2] Zhang, J. et al. Thermodynamic properties and thermal stability of the synthetic zinc formate dihydrate. Journal of Thermal Analysis and Calorimetry, 2008, 92(3), 865-869. View Source
